2-((Dimethylamino)methyl)acrylic acid

Descripción

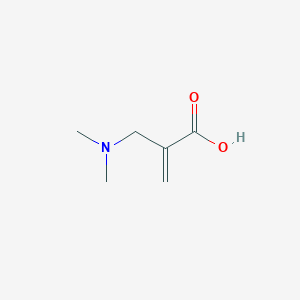

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANOKKCPYBWVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279125 | |

| Record name | 2-((dimethylamino)methyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-98-5 | |

| Record name | NSC11325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((dimethylamino)methyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-((Dimethylamino)methyl)acrylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-((Dimethylamino)methyl)acrylic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable monomer in the development of specialty polymers and pharmaceutical intermediates. The synthesis primarily proceeds through a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons. This document outlines the probable synthetic pathway, provides a detailed, generalized experimental protocol, and includes relevant data interpretation for researchers, scientists, and professionals in drug development.

Synthetic Pathway: The Mannich Reaction

The synthesis of this compound is achieved via the Mannich reaction. This three-component condensation involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds through the formation of a dimethylaminomethyl cation, which then reacts with the enolate of malonic acid. Subsequent decarboxylation yields the final product.

A patent for a similar process describes subjecting a diacid to the action of an organic base like diethylamine or dimethylamine and formaldehyde to form the corresponding acrylic acid derivative.[1] The Mannich reaction is a nucleophilic addition that involves the condensation of three components: an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom.[2]

Below is a diagram illustrating the proposed synthetic pathway.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on analogous Mannich reactions described in the literature.[1]

Materials:

-

Malonic Acid

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve malonic acid in water.

-

Amine and Aldehyde Addition: Cool the solution in an ice bath. Slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours) to drive the reaction and subsequent decarboxylation. Carbon dioxide evolution will be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting materials and byproducts.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) using a sodium hydroxide solution. The product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The workflow for this synthesis is visualized in the following diagram.

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters for Analogous α-Substituted Acrylic Acid Synthesis [1]

| Parameter | Value |

| Reactant 1 | (1-phenylethyl)malonic acid |

| Amine | Diethylamine |

| Aldehyde | Paraformaldehyde |

| Solvent | Ethyl Acetate |

| Reaction Time | 30 minutes (reflux) |

| Yield | 97% (for the malonic acid precursor) |

Table 2: Characterization Data for a Related Mannich Base

| Analysis | Expected Result |

| ¹H NMR | |

| (CH₃)₂-N- | Singlet, ~2.2-2.5 ppm |

| -N-CH₂- | Singlet, ~3.0-3.5 ppm |

| =CH₂ | Two singlets or doublets, ~5.5-6.5 ppm |

| -COOH | Broad singlet, ~10-12 ppm |

| ¹³C NMR | |

| (CH₃)₂-N- | ~45 ppm |

| -N-CH₂- | ~60 ppm |

| =CH₂ | ~125 ppm |

| >C= | ~135 ppm |

| -COOH | ~170 ppm |

| IR (cm⁻¹) | |

| O-H (acid) | ~2500-3300 (broad) |

| C=O (acid) | ~1700-1725 |

| C=C (alkene) | ~1630-1640 |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₆H₁₂NO₂ |

Logical Relationships in Synthesis Optimization

Optimizing the synthesis of this compound involves considering the interplay of various reaction parameters. The following diagram illustrates these relationships.

Caption: Key parameter relationships for optimizing the synthesis of this compound.

Conclusion

The synthesis of this compound via the Mannich reaction is a robust and efficient method. By carefully controlling reaction conditions such as temperature, stoichiometry, and pH, high yields of the desired product can be achieved. The provided protocol and visualizations offer a solid foundation for researchers to successfully synthesize and optimize the production of this versatile chemical compound. Further experimental work is necessary to determine the precise optimal conditions and to fully characterize the final product.

References

An In-depth Technical Guide to the Chemical Properties of 2-((Dimethylamino)methyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Dimethylamino)methyl)acrylic acid, a substituted acrylic acid derivative, holds potential interest for researchers in polymer chemistry and drug development due to its reactive vinyl group, carboxylic acid functionality, and tertiary amine moiety. These features suggest its utility as a monomer for the synthesis of functional polymers with pH-responsive and adhesive properties, which are valuable in drug delivery systems and biomedical applications. This technical guide provides a comprehensive overview of the available chemical properties of this compound, including its physicochemical characteristics, spectral data, and safety information. It is important to note that while basic identifiers are readily available, specific experimental data for this compound is limited in publicly accessible literature. Much of the available information is extrapolated from related compounds such as methacrylic acid and its esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is critical to highlight that many of these values are predicted due to a lack of experimentally determined data in published literature.

| Property | Value | Source |

| IUPAC Name | 2-[(dimethylamino)methyl]acrylic acid | [Sigma-Aldrich] |

| CAS Number | 5415-98-5 | [Sigma-Aldrich] |

| Molecular Formula | C6H11NO2 | [Sigma-Aldrich] |

| Molecular Weight | 129.16 g/mol | [Sigma-Aldrich] |

| Physical Form | Liquid or Solid or Semi-solid | [Sigma-Aldrich] |

| Predicted pKa | 2.75 ± 0.11 | [Guidechem] |

| Storage Temperature | -20°C (in an inert atmosphere) | [Sigma-Aldrich] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not explicitly available in the public domain. However, predictive tools and data from analogous structures can provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on its chemical structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | Singlet | 1H | Vinylic Proton |

| ~ 5.5 - 6.0 | Singlet | 1H | Vinylic Proton |

| ~ 3.5 - 4.0 | Singlet | 2H | -CH₂-N |

| ~ 2.2 - 2.5 | Singlet | 6H | -N(CH₃)₂ |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~ 168 - 175 | -COOH |

| ~ 135 - 145 | Vinylic Carbon (quaternary) |

| ~ 125 - 135 | Vinylic Carbon (-CH₂) |

| ~ 55 - 65 | -CH₂-N |

| ~ 40 - 50 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~ 2950 | C-H | Stretching (Alkyl) |

| ~ 1700 | C=O | Stretching (Carboxylic Acid) |

| ~ 1630 | C=C | Stretching (Vinyl) |

| ~ 1400 | O-H | Bending (Carboxylic Acid) |

| ~ 1200 | C-N | Stretching (Amine) |

Synthesis

Proposed Synthesis Workflow

The synthesis could potentially be achieved through a one-pot reaction involving methacrylic acid, formaldehyde, and dimethylamine.

An In-Depth Technical Guide to the Properties of Poly(2-((dimethylamino)methyl)acrylic acid) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-((dimethylamino)methyl)acrylic acid) and its closely related methacrylate analog, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are cationic polymers with significant potential in biomedical applications, particularly in the realm of drug and gene delivery. Their pH-responsive nature, stemming from the protonation of tertiary amine groups, allows for the development of "smart" delivery systems that can respond to the physiological environment. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological interactions of these polymers. Due to a greater abundance of available research on the methacrylate derivative, this guide will extensively reference PDMAEMA as a representative model, while drawing distinctions and similarities to the acrylate form where information is available. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced therapeutic delivery platforms.

Synthesis

The synthesis of poly(this compound) and its analogs is most effectively achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for precise control over molecular weight and dispersity, which are critical parameters influencing the polymer's biological activity.

Experimental Protocol: RAFT Polymerization of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

This protocol describes a typical RAFT polymerization of DMAEMA to synthesize a well-defined PDMAEMA homopolymer.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

1,4-Dioxane, anhydrous

-

n-Hexane, cold

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Nitrogen or Argon source

Procedure:

-

Monomer and Reagent Preparation: In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 88.8 mg, 0.318 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 10.4 mg, 0.0636 mmol, [Monomer]:[RAFT]:[Initiator] = 100:1:0.2) in 1,4-dioxane (e.g., 10 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C. The polymerization time will vary depending on the desired conversion (e.g., 6-24 hours).

-

Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold n-hexane. The polymer will precipitate as a solid.

-

Isolation and Drying: Decant the solvent and redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane). Re-precipitate into cold n-hexane. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and other impurities. Finally, dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Physicochemical Properties

The physicochemical properties of these polymers are central to their function in biological systems. Key parameters include the acid dissociation constant (pKa), molecular weight, and zeta potential.

Quantitative Data Summary

Note: The following data primarily pertains to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) due to the limited availability of specific data for poly(this compound).

| Property | Value/Range | Influencing Factors |

| pKa | ~7.4[1] | Polymer structure, ionic strength of the solution. |

| Molecular Weight (Mn) | Variable (typically 10,000 - 100,000 g/mol ) | Controlled by the monomer-to-RAFT agent ratio during synthesis. |

| Polydispersity Index (PDI) | ≤1.4[2] | A measure of the molecular weight distribution, with lower values indicating a more uniform polymer population. |

| Zeta Potential | Positive at pH < pKa, near neutral at pH > pKa | pH of the solution, ionic strength. |

pKa and pH-Responsiveness

The pKa of the tertiary amine groups in PDMAEMA is approximately 7.4[1]. This means that at physiological pH (around 7.4), the polymer exists in a partially protonated state. In more acidic environments, such as in endosomes (pH 5-6), the amine groups become fully protonated, leading to a positive charge and increased water solubility. This pH-triggered change in charge and conformation is the basis for its use in drug delivery systems designed to release their payload in specific cellular compartments.

Zeta Potential

The zeta potential is a measure of the surface charge of the polymer nanoparticles in a solution. For PDMAEMA, the zeta potential is positive at pH values below its pKa due to the protonation of the amine groups. As the pH increases above the pKa, the polymer becomes deprotonated and the zeta potential approaches neutrality or can become negative at very high pH due to the adsorption of hydroxide ions[3]. The positive surface charge at physiological and acidic pH is crucial for its interaction with negatively charged cell membranes and nucleic acids.

Biological Interactions and Applications

The primary biomedical applications of poly(this compound) and its analogs are in drug and gene delivery, leveraging their cationic and pH-responsive nature.

Cytotoxicity

The cytotoxicity of these polymers is a critical consideration for their in vivo applications. The positive charge of the polymer can lead to interactions with cell membranes, which can cause membrane disruption and cell death.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Polymer solution of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of polymer that inhibits 50% of cell growth) can be determined from the dose-response curve.

3.1.2. Cytotoxicity Data (PDMAEMA)

| Cell Line | IC50 (µg/mL) | Reference |

| U937 | 25-50 | [4] |

| Caco-2 | 100-250 | [4] |

It is important to note that the cytotoxicity of these polymers is dependent on their molecular weight, with higher molecular weight polymers generally exhibiting greater toxicity.

Cellular Uptake and Drug Delivery

The cationic nature of these polymers facilitates their interaction with and uptake by cells. The primary mechanism of cellular entry is thought to be endocytosis.

References

- 1. 2-(Dimethylamino)ethyl methacrylate | 25154-86-3 | Benchchem [benchchem.com]

- 2. Poly(2-(dimethylamino)ethyl methacrylate) average Mn 10,000 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.7. Zeta Potential (ZP) Measurements [bio-protocol.org]

2-((Dimethylamino)methyl)acrylic acid IUPAC name and structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Dimethylamino)methyl)acrylic acid, a functional monomer with potential applications in materials science and drug delivery. The document details the compound's chemical identity, structure, and physicochemical properties. Due to the limited availability of published experimental data for this specific molecule, this guide also discusses the well-documented applications of structurally related compounds, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), to infer potential uses in areas like pH-responsive polymers and biocompatible materials. A generalized synthetic approach is also outlined.

Chemical Identity and Structure

The fundamental characteristics of this compound are crucial for its application in research and development.

IUPAC Name: 2-[(dimethylamino)methyl]acrylic acid[1]

Structure:

-

Molecular Formula: C₆H₁₁NO₂

-

SMILES: C=C(CN(C)C)C(O)=O

-

InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N[1]

The structure features a polymerizable acrylic acid backbone functionalized with a dimethylaminomethyl group. This tertiary amine provides a pH-responsive character, making it a candidate for "smart" polymer systems.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is critical for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 5415-98-5 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1] |

| Hazard Pictograms | GHS07 (Harmful) | [1] |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1] |

| Precautionary Statement | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [1] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be inferred from established organic chemistry principles, such as the Mannich reaction.

Proposed Experimental Protocol: Mannich-type Reaction

The synthesis could potentially be achieved through a variation of the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A hypothetical protocol is as follows:

-

Reactant Preparation: Prepare a solution of acrylic acid in a suitable aprotic solvent.

-

Formation of Methylene Imminium Ion: In a separate vessel, react dimethylamine with formaldehyde to form the Eschenmoser salt precursor or a related methylene imminium ion in situ.

-

Condensation Reaction: Slowly add the imminium salt solution to the acrylic acid solution under controlled temperature conditions (e.g., 0°C to room temperature) to initiate the aminomethylation at the alpha-position of the acrylic acid.

-

Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as column chromatography or distillation under reduced pressure to yield this compound.

This proposed pathway is illustrated in the logical workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Direct applications of this compound are not well-documented. However, its structural similarity to 2-(dimethylamino)ethyl methacrylate (DMAEMA), a widely studied monomer, allows for informed speculation on its potential utility.

pH-Responsive Drug Delivery Systems

The tertiary amine group in the molecule has a pKa that allows it to be protonated in acidic environments. Polymers incorporating this monomer could exhibit pH-dependent swelling and solubility. This property is highly desirable for creating drug delivery vehicles that release their payload in specific physiological environments, such as the acidic milieu of tumors or the stomach. For instance, polymers based on the related monomer DMAEMA have been used to create molecularly imprinted polymers for the controlled release of drugs like ibuprofen, showing different release profiles at pH 2.2 versus pH 7.4.[2][3]

Hydrogel Formation and Biomedical Devices

Acrylic acids are key components of hydrogels. Copolymers of methacrylic acid and DMAEMA have been successfully used to create thermo- and pH-responsive hydrogels for applications like controllable oil/water separation.[4] It is plausible that this compound could be copolymerized to form hydrogels with unique swelling characteristics, making them suitable for biosensors or as matrices for tissue engineering.[5]

Antibacterial Surfaces and Materials

Polymers containing DMAEMA have demonstrated significant antibacterial activity.[6] The cationic nature of the protonated amine group is believed to interact with and disrupt bacterial cell membranes. Copolymers incorporating this compound could be developed for antibacterial coatings on surgical equipment or in the formulation of materials that resist biofilm formation.[6]

The logical relationship between the monomer's structure and its potential applications is outlined in the diagram below.

Caption: Relationship between structure, properties, and potential applications.

References

- 1. This compound | 5415-98-5 [sigmaaldrich.com]

- 2. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Uncharted Territory of Poly(2-((Dimethylamino)methyl)acrylic acid): Acknowledging a Gap in Polymer Science

For researchers, scientists, and drug development professionals exploring novel polymers, the synthesis and polymerization of 2-((dimethylamino)methyl)acrylic acid represents a notable gap in the current scientific literature. Despite its potential as a pH-responsive polymer due to its tertiary amine and carboxylic acid functionalities, a comprehensive search of scholarly articles, patents, and technical databases reveals a significant lack of detailed experimental protocols and characterization data for its free radical polymerization.

While the monomer, this compound (CAS 5415-98-5), is commercially available from some chemical suppliers, indicating its successful synthesis, specific and reproducible procedures for its preparation are not readily found in published literature. The most probable synthetic route is the Mannich reaction, involving the condensation of acrylic acid with dimethylamine and formaldehyde. However, detailed experimental conditions, reactant stoichiometry, purification methods, and yield data for this specific reaction are not publicly documented.

The Absence of Polymerization Data

Crucially, there is a distinct absence of any scientific reports detailing the free radical polymerization of this compound. This includes a lack of information on:

-

Initiator Systems: No studies specify suitable initiators (e.g., azo compounds, peroxides), their concentrations, or the optimal initiation temperatures.

-

Solvent Effects: The influence of different solvents on the polymerization kinetics and the properties of the resulting polymer has not been investigated.

-

Reaction Kinetics: There is no available data on the rate of polymerization, monomer conversion over time, or the kinetic parameters of the reaction.

-

Polymer Characterization: Consequently, there are no reports on the molecular weight (Mn, Mw), polydispersity index (PDI), or spectroscopic and thermal characterization of poly(this compound).

This lack of foundational data prevents the construction of a reliable and in-depth technical guide as requested. Presenting a hypothetical protocol based on the polymerization of structurally similar monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) or acrylic acid, would be speculative and could lead to inaccurate and unsafe experimental practices.

Inferred Reaction Pathways and a Hypothetical Workflow

While no specific experimental data exists, the fundamental principles of organic and polymer chemistry allow for the postulation of the key chemical transformations involved.

The synthesis of the monomer would likely follow the Mannich reaction pathway as illustrated below.

Caption: Postulated Mannich reaction for the synthesis of the monomer.

Following a successful synthesis and purification of the monomer, a logical workflow for its free radical polymerization could be conceptualized. This would involve standard steps for polymer synthesis and characterization.

Caption: A conceptual workflow for the polymerization and characterization.

Future Research Directions

The absence of literature on the free radical polymerization of this compound highlights a clear opportunity for original research. Future work in this area would need to systematically:

-

Develop and optimize a robust synthesis protocol for the monomer. This would involve a thorough investigation of the Mannich reaction conditions to maximize yield and purity.

-

Explore various free radical polymerization techniques. This could include conventional free radical polymerization, as well as controlled radical polymerization methods like RAFT or ATRP, to synthesize polymers with well-defined architectures.

-

Conduct a comprehensive characterization of the resulting polymer. This would establish the fundamental structure-property relationships for poly(this compound).

-

Investigate the solution properties and stimuli-responsiveness of the polymer. This would be crucial for evaluating its potential in applications such as drug delivery, gene therapy, and smart materials.

A Comparative Analysis of 2-((Dimethylamino)methyl)acrylic acid and DMAEMA: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the chemical structures, physicochemical properties, and synthetic protocols for 2-((Dimethylamino)methyl)acrylic acid and 2-(Dimethylamino)ethyl methacrylate (DMAEMA). Understanding the distinct characteristics of these two amine-containing acrylic monomers is crucial for their effective application in drug delivery systems, biomaterials, and other advanced therapeutic technologies.

Chemical Structure

The fundamental difference between this compound and DMAEMA lies in their core molecular framework. This compound is a derivative of acrylic acid, whereas DMAEMA is an ester of methacrylic acid. This seemingly subtle distinction in their backbone, specifically the presence of a methyl group on the alpha-carbon of the acrylate moiety in DMAEMA, significantly influences their chemical and physical properties.

Below are the chemical structures of the two compounds:

Physicochemical Properties

The structural differences manifest in their physicochemical properties. While comprehensive experimental data for this compound is not extensively available in public literature, we can infer some of its properties based on the general characteristics of acrylic acids versus methacrylates.[1][2][3]

| Property | This compound | DMAEMA (2-(Dimethylamino)ethyl methacrylate) |

| CAS Number | 5415-98-5 | 2867-47-2[4][5] |

| Molecular Formula | C6H11NO2[6][7] | C8H15NO2[4][5] |

| Molecular Weight | 129.16 g/mol [7] | 157.21 g/mol [5] |

| IUPAC Name | 2-[(dimethylamino)methyl]acrylic acid[8] | 2-(dimethylamino)ethyl 2-methylprop-2-enoate[4] |

| Physical Form | Liquid or Solid or Semi-solid[8] | Clear colorless liquid[4] |

| pKa | Not available (expected to be acidic due to the carboxylic acid group) | 8.18 ± 0.28 (Predicted)[6] |

| Boiling Point | Not available | 182-192 °C[6] |

| Melting Point | Not available | -50 °C[6] |

| Density | Not available | 0.933 g/mL at 25 °C[6] |

| Solubility | Not available (likely soluble in water and polar organic solvents) | 500 g/L in water[6] |

Key Inferences and Discussion:

-

Acidity/Basicity: this compound possesses a carboxylic acid group, making it an amphoteric molecule with both acidic and basic centers. DMAEMA, on the other hand, is primarily basic due to its tertiary amine group. This difference is critical in pH-responsive applications.

-

Reactivity: Acrylates, such as this compound, are generally more reactive in polymerization and Michael addition reactions compared to their methacrylate counterparts like DMAEMA.[1][3] The presence of the alpha-methyl group in methacrylates provides steric hindrance, which can slow down the reaction rate.[1][3]

-

Polymer Properties: Polymers derived from acrylates typically have a lower glass transition temperature (Tg) and are more flexible than polymers made from corresponding methacrylates.[3] Therefore, poly(this compound) is expected to be more flexible than poly(DMAEMA).

Experimental Protocols: Synthesis

Synthesis of DMAEMA

A common method for the synthesis of DMAEMA is through the transesterification of methyl methacrylate with 2-(dimethylamino)ethanol.[8]

Experimental Protocol:

-

Reaction Setup: A reaction flask is equipped with a reflux condenser, a thermometer, and a mechanical stirrer.

-

Reagents: Methyl methacrylate, 2-(dimethylamino)ethanol, a catalyst (e.g., dibutyltin oxide), and a polymerization inhibitor (e.g., phenothiazine) are added to the flask.[9] A solvent such as hexane may also be used.[9]

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80 °C) and stirred.[9]

-

Workup: The progress of the reaction can be monitored by observing the removal of the methanol byproduct via distillation. After the reaction is complete, the product is purified by filtration and vacuum distillation.[9]

References

- 1. hona.us [hona.us]

- 2. gantrade.com [gantrade.com]

- 3. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]

- 4. Acrylic Acid & Methacrylic Acid: Applications | Market Insights [chemicalsunited.com]

- 5. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound - Amino Acide Derivatives - Crysdot [crysdotllc.com]

- 8. This compound | 5415-98-5 [sigmaaldrich.com]

- 9. US4059617A - Synthesis of dimethylaminoethyl methylmethacrylate - Google Patents [patents.google.com]

Spectral characterization of 2-((Dimethylamino)methyl)acrylic acid monomer

An In-depth Technical Guide to the Spectral Characterization of 2-((Dimethylamino)methyl)acrylic Acid Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functional monomer with potential applications in the synthesis of polymers for drug delivery, biomaterials, and other advanced materials. Its structure, incorporating a tertiary amine, a carboxylic acid, and a polymerizable acrylic group, imparts unique pH-responsive properties. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation of resulting polymers. This guide provides a detailed overview of the spectral characterization of this monomer, including predicted data and established protocols.

Due to a lack of publicly available experimental spectral data for this compound, this guide presents data from its close structural analogs: 2-(dimethylamino)ethyl acrylate (DMAEA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). These analogs provide a strong basis for predicting the spectral features of the target monomer.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of its structural analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| =CH₂ | 5.8 - 6.4 | Multiplet | The two vinylic protons will likely appear as distinct multiplets. |

| -CH₂-N | ~3.0 - 3.5 | Singlet | Methylene protons adjacent to the nitrogen. |

| -N(CH₃)₂ | ~2.3 - 2.8 | Singlet | Protons of the two methyl groups on the nitrogen. |

| -COOH | > 10 | Broad Singlet | The carboxylic acid proton signal is typically broad and downfield. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C=CH₂ | 135 - 145 |

| =CH₂ | 125 - 135 |

| -CH₂-N | 50 - 60 |

| -N(CH₃)₂ | 40 - 50 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C (Alkene) | 1630 - 1650 | Medium |

| C-N | 1150 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 130.08 | Molecular ion with a proton. The exact mass is 129.078978594.[1] |

| [M]⁺ | 129.08 | Molecular ion. |

| Fragmentation ions | Various | Dependent on ionization method. Common fragments would result from the loss of COOH, N(CH₃)₂, etc. |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of acrylic monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid monomer between two KBr or NaCl plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the monomer in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap analyzer to determine the exact mass.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Visualizations

Caption: Workflow for Spectral Characterization of a Monomer.

Conclusion

References

Solubility Profile of 2-((Dimethylamino)methyl)acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-((Dimethylamino)methyl)acrylic acid (CAS No. 5415-98-5). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and outlines standard experimental protocols for its empirical determination. This guide is intended to support research, development, and formulation activities involving this compound.

Core Concepts and Physicochemical Properties

This compound, also known as N,N-Dimethyl-2-methylene-β-alanine, is an organic compound featuring both a carboxylic acid and a tertiary amine functional group.[1][2][3] This amphoteric nature, possessing both acidic and basic centers, is a key determinant of its solubility behavior, allowing it to be soluble in a range of protic and aprotic solvents.[1] The compound's structure suggests its potential use in polymerization, as a surfactant, or as an intermediate in pharmaceutical synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5415-98-5 | [1][2][3][4][5] |

| Molecular Formula | C6H11NO2 | [1][2][3][4] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 224.2 °C at 760 mmHg | [4][6] |

| Density | 1.038 g/cm³ | [4][6] |

| Flash Point | 89.4 °C | [4] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks | Reference |

| Water | Soluble | The presence of both a carboxylic acid and a dimethylamino group allows for hydrogen bonding and salt formation, contributing to its aqueous solubility. | [1] |

| Chloroform | Slightly Soluble | Sonication may be required to facilitate dissolution. | [5] |

| Various Organic Solvents | Soluble | The specific organic solvents are not detailed, but its structure suggests likely solubility in polar organic solvents like methanol, ethanol, and DMSO. | [1] |

Experimental Protocols for Solubility Determination

To establish a quantitative solubility profile for this compound, standardized experimental protocols are necessary. The following outlines a general methodology based on the shake-flask method, which is a common and reliable technique for solubility assessment.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

2. Materials:

-

This compound (purity ≥ 95%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, chloroform, dimethyl sulfoxide)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

3. Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method.

Protocol 2: Analytical Quantification by HPLC

1. Objective: To quantify the concentration of this compound in solution.

2. Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for acrylic acid derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV detector set at a wavelength around 210 nm, where acrylic acid derivatives typically absorb.

3. Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N,N-Dimethyl-2-methylene-Beta-alanine | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. CAS#:5415-98-5 | 2-Propenoic acid,2-[(dimethylamino)methyl]- | Chemsrc [chemsrc.com]

- 5. N,N-DiMethyl-2-Methylene-β-alanine | 5415-98-5 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

An In-depth Technical Guide to the pKa of 2-((Dimethylamino)methyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Acid Dissociation Constants

The pKa values for 2-((Dimethylamino)methyl)acrylic acid are critical for understanding its ionization state, solubility, and reactivity at different pH levels. The table below presents estimated pKa values based on the known values of its constituent functional groups and similar molecules.

| Ionizable Group | pKa (pKa₁) | Estimated Value | Predominant Species Below pKa | Predominant Species Above pKa |

| Carboxylic Acid | pKa₁ | ~ 3.5 - 4.5 | Cationic | Zwitterionic |

| Dimethylamino | pKa₂ | ~ 8.0 - 9.0 | Zwitterionic | Anionic |

Note: These values are estimations derived from the typical pKa of acrylic acids and aliphatic amines. The exact values are influenced by the molecular structure, specifically the proximity of the two ionizable groups.

Acid-Base Equilibria

The ionization of this compound proceeds through two equilibria, as depicted in the signaling pathway diagram below. At very low pH, both the carboxylic acid and the dimethylamino group are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid is the first to deprotonate, forming a zwitterion with no net charge. With a further increase in pH, the protonated dimethylamino group loses its proton, resulting in a net negative charge.

Caption: Acid-base equilibria of this compound.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds. This protocol outlines the necessary steps for the determination of the pKa values of this compound.

Materials and Reagents:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized, degassed water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret (10 mL or 25 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the workflow for the potentiometric titration experiment.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, degassed water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).

-

Initial Acidification: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Begin stirring at a moderate, constant speed. To ensure the amino group is fully protonated, titrate the solution with a standardized HCl solution to a starting pH of approximately 2.

-

Titration with Base: Record the initial volume of HCl added and the starting pH. Begin the titration by adding small, precise increments of the standardized NaOH solution from a buret.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Smaller increments should be used near the expected equivalence points to obtain a more accurate curve.

-

Endpoint: Continue the titration until the pH has reached a value of approximately 12, ensuring that both equivalence points have been passed.

Data Analysis:

-

Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve should exhibit two distinct buffer regions and two equivalence points.

-

Equivalence Points: The equivalence points are the points of steepest slope on the titration curve, corresponding to the complete neutralization of the carboxylic acid group (first equivalence point) and the deprotonation of the dimethylamino group (second equivalence point). These can be more accurately determined from the peaks of a first derivative plot (ΔpH/ΔV vs. volume of NaOH).

-

pKa Determination: The pKa values are determined from the half-equivalence points.

-

pKa₁: The pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

pKa₂: The pH at the point halfway between the first and second equivalence points. This corresponds to the pH where half of the protonated amino groups have been deprotonated.

-

This in-depth guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to understand and experimentally determine the pKa of this compound. Accurate pKa values are fundamental to predicting the behavior of this molecule in various chemical and biological systems.

Thermal Stability of Poly(2-((Dimethylamino)methyl)acrylic acid): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(2-((dimethylamino)methyl)acrylic acid) (PDMAPAA). Due to the limited availability of direct research on PDMAPAA, this document leverages data from structurally similar polymers, primarily poly(N,N-diethylaminoethyl methacrylate) (PDEAEM) and other amine-containing acrylic polymers, to infer its thermal properties and degradation behavior. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of PDMAPAA-based materials.

Introduction to Poly(this compound)

Poly(this compound) is a cationic polymer with a backbone derived from acrylic acid and a pendant group containing a tertiary amine. This structure imparts unique pH-responsive and adhesive properties, making it a promising candidate for various biomedical and pharmaceutical applications, including drug delivery systems, gene carriers, and bioadhesives. The thermal stability of PDMAPAA is a critical parameter that influences its processing, storage, and in-vivo performance. Understanding its behavior at elevated temperatures is essential for ensuring product quality, safety, and efficacy.

Inferred Thermal Degradation Profile

Based on studies of analogous amine-containing polymethacrylates, the thermal degradation of PDMAPAA under an inert atmosphere is anticipated to proceed in a multi-stage process. The primary mechanism is likely to involve an initial cleavage of the ester group in the side chain, followed by the fragmentation of the polymer backbone at higher temperatures.

A study on poly(N,N-diethylaminoethyl methacrylate) (PDEAEM), a close structural analog, revealed a two-stage degradation process when analyzed by thermogravimetric analysis (TGA).[1] The first stage of degradation is attributed to the cleavage of the ester group, leading to the formation of volatile tertiary amines and alcohols, and leaving behind a polymethacrylic anhydride solid residue. The second stage involves the further decomposition of this modified polymeric chain.[1]

Table 1: Inferred Thermal Decomposition Data for Poly(this compound) based on Analogous Polymers

| Parameter | Expected Range | Reference Polymer |

| Onset Decomposition Temperature (Tonset) | 300 - 360 °C | PDEAEM[1] |

| Peak Decomposition Temperature (Tpeak) - Stage 1 | 350 - 370 °C | PDEAEM[1] |

| Peak Decomposition Temperature (Tpeak) - Stage 2 | 420 - 440 °C | PDEAEM[1] |

| Residue at 600 °C | < 5% | General Polymethacrylates |

Note: The data presented in this table is inferred from studies on structurally similar polymers and should be confirmed by experimental analysis of poly(this compound).

Proposed Thermal Degradation Pathway

The following diagram illustrates the proposed signaling pathway for the thermal degradation of PDMAPAA, based on the established mechanisms for related amine-containing acrylic polymers.

Caption: Proposed two-stage thermal degradation pathway for PDMAPAA.

Experimental Protocols

To accurately determine the thermal stability of poly(this compound), the following experimental protocols are recommended.

Synthesis of Poly(this compound)

A detailed experimental workflow for the synthesis of PDMAPAA via free radical polymerization is outlined below.

Caption: Experimental workflow for the synthesis of PDMAPAA.

Methodology:

-

Monomer and Reagent Preparation: The monomer, this compound, is dissolved in a suitable solvent (e.g., N,N-dimethylformamide or dioxane). A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

-

Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The reaction vessel is then heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and stirred for a predetermined time to achieve the desired molecular weight and conversion.

-

Purification: The resulting polymer is isolated by precipitation in a non-solvent, such as diethyl ether.

-

Isolation and Drying: The precipitated polymer is collected by filtration and dried under vacuum to remove residual solvent.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to measure the weight loss of the polymer as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

Table 2: Recommended TGA Experimental Parameters

| Parameter | Recommended Setting |

| Instrument | PerkinElmer TGA-7 or equivalent[1] |

| Sample Size | 5-10 mg |

| Heating Rate | 10 °C/min[1] |

| Temperature Range | 30 °C to 600 °C |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 20 mL/min |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and to observe endothermic or exothermic events associated with thermal degradation.

Table 3: Recommended DSC Experimental Parameters

| Parameter | Recommended Setting |

| Instrument | PerkinElmer DSC-7 or equivalent[1] |

| Sample Size | 5-10 mg |

| Pans | Aluminum pans[1] |

| Heating Rate | 10 °C/min[1] |

| Temperature Range | -20 °C to 200 °C (for Tg determination) |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 20 mL/min |

Conclusion

The thermal stability of poly(this compound) is a crucial characteristic for its application in various fields, particularly in drug delivery. While direct experimental data for this specific polymer is scarce, analysis of its structural analogs suggests a multi-stage thermal degradation process initiated by ester cleavage. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive thermal characterization of PDMAPAA. The resulting data will be invaluable for optimizing formulation strategies, establishing appropriate storage conditions, and ensuring the successful translation of PDMAPAA-based technologies from the laboratory to clinical and commercial applications. It is strongly recommended that the inferred properties be validated through rigorous experimental investigation.

References

A Technical Guide to the Hydrolysis of 2-((Dimethylamino)methyl)acrylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of 2-((dimethylamino)methyl)acrylic acid esters to their corresponding carboxylic acid, a crucial transformation in the synthesis of various functionalized molecules for pharmaceutical and materials science applications. This guide details the underlying chemical principles, offers experimental protocols, and presents quantitative data to facilitate the successful execution of this important reaction.

Introduction

This compound and its esters are versatile building blocks in organic synthesis. The presence of a tertiary amine and a carboxylic acid or ester functionality within the same molecule imparts unique properties, making them valuable precursors for the development of novel polymers, hydrogels, and bioactive compounds. The hydrolysis of the ester to the carboxylic acid is a key step in modifying the solubility, reactivity, and biological activity of these molecules. This guide will focus on the chemical methodologies to achieve this transformation efficiently and with high purity.

Reaction Mechanism and Kinetics

The hydrolysis of this compound esters can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method due to its irreversibility and typically higher yields.

Base-Catalyzed Hydrolysis (Saponification)

The mechanism of base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the alkoxide leaving group and the formation of the carboxylate salt. The final step involves an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. This final, irreversible acid-base step is a key reason for the high efficiency of saponification.[1]

The rate of base-catalyzed hydrolysis is influenced by several factors, including the concentration of the base, temperature, and the steric and electronic properties of the ester. For acrylate and methacrylate esters, the rate of hydrolysis can be significant, particularly with strong bases like sodium hydroxide.[2] Studies on the hydrolysis of the structurally similar N,N-dimethylaminoethyl methacrylate (DMAEMA) have shown that the reaction proceeds readily in the presence of a base.[2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically required.

dot

Caption: Acid-Catalyzed Ester Hydrolysis Pathway.

Experimental Protocols

While a specific, detailed experimental protocol for the hydrolysis of this compound esters is not extensively reported in the literature, a general procedure can be derived from the well-established methods for the saponification of related acrylate esters. The following protocols provide a starting point for laboratory synthesis.

General Protocol for Base-Catalyzed Hydrolysis

This protocol is based on the general principles of saponification of acrylic esters.

Materials:

-

This compound ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Dissolution: Dissolve the this compound ester in a suitable amount of water.

-

Addition of Base: To the stirred solution, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium hydroxide or potassium hydroxide, either as a solid or as a concentrated aqueous solution.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques until the starting ester is consumed. Reaction times can vary from a few hours to overnight.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to its isoelectric point (the pH at which the amino acid has no net charge) by the dropwise addition of hydrochloric acid. The isoelectric point will need to be determined experimentally but is expected to be in the neutral to slightly acidic range. At the isoelectric point, the zwitterionic this compound will have its minimum solubility in water, which can facilitate its isolation.

-

Isolation of the Carboxylic Acid:

-

Precipitation/Filtration: If the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and dried under vacuum.

-

Extraction: If the product remains in solution, it may be possible to extract it with a suitable organic solvent after adjusting the pH. However, the zwitterionic nature of the product can make extraction challenging.

-

Ion-Exchange Chromatography: For purification of the zwitterionic amino acid from inorganic salts, ion-exchange chromatography is a highly effective method.[3][4] A strongly acidic cation exchange resin can be used to adsorb the amino acid, which can then be eluted with an ammonia solution.[4]

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone).

dot

Caption: Workflow for Base-Catalyzed Hydrolysis.

Quantitative Data

Table 1: Kinetic Data for the Hydrolysis of Related Esters

| Ester | Hydrolysis Condition | Rate Constant (k) | Reference |

| Ethyl Acrylate | Enzymatic (porcine liver carboxylesterase) | Km = 134 µM, Vmax = 8.9 nmol/min | [5] |

| Butyl Acrylate | Enzymatic (porcine liver carboxylesterase) | Km = 33.3 µM, Vmax = 1.49 nmol/min | [5] |

| Ethyl Methacrylate | Enzymatic (porcine liver carboxylesterase) | Km not significantly different from ethyl acrylate, Vmax = 5.5 nmol/min | [5] |

| N,N-dimethylaminoethyl methacrylate | Base-catalyzed | Hydrolyzed to methacrylic acid and amino alcohol | [2] |

Note: The enzymatic hydrolysis data provides a relative comparison of reactivity but does not directly translate to chemical hydrolysis conditions.

Purification and Characterization

The purification of the zwitterionic this compound can be challenging due to its high polarity and potential for low solubility in common organic solvents.

Purification Techniques

-

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation with mixed solvent systems.

-

Ion-Exchange Chromatography: As mentioned in the protocol, this is a powerful technique for separating the zwitterionic product from salts and other charged impurities.[3][4]

-

Precipitation at the Isoelectric Point: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid can induce precipitation, providing a simple method of isolation.

Characterization Methods

The successful synthesis of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The disappearance of the ester alkyl signals and the appearance of a broad carboxylic acid proton signal in ¹H NMR, along with shifts in the carbonyl carbon resonance in ¹³C NMR, would confirm the hydrolysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the ester C-O stretch and the appearance of a broad O-H stretch from the carboxylic acid, along with a shift in the C=O stretching frequency, are indicative of successful hydrolysis.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is an indicator of the purity of the final product.

Conclusion

The hydrolysis of this compound esters to the corresponding carboxylic acid is a fundamental transformation that is most effectively achieved through base-catalyzed saponification. While specific experimental details for this exact transformation are scarce, established protocols for similar acrylate esters provide a solid foundation for developing a successful synthetic procedure. Careful control of reaction conditions and the use of appropriate purification techniques, such as ion-exchange chromatography, are crucial for obtaining the pure zwitterionic product. The analytical techniques outlined in this guide will be essential for confirming the structure and purity of the final compound, enabling its use in further research and development in the pharmaceutical and materials science fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 5. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Versatile Monomer: A Technical Guide to the Discovery and History of Amino-Functionalized Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of amino-functionalized acrylic acids, a class of monomers that has garnered significant attention for its versatility in the synthesis of advanced polymers with wide-ranging applications in the biomedical field. From their conceptual origins to their modern-day use in sophisticated drug delivery systems and bioactive materials, we will trace the key scientific milestones, detail the evolution of synthetic methodologies, and elucidate their biological mechanisms of action.

A Historical Perspective: From Simple Building Blocks to Functional Polymers

The journey of amino-functionalized acrylic acids is intertwined with the independent discovery and development of its two core components: amino acids and acrylic acid. The first amino acid, asparagine, was isolated in 1806, and by the early 20th century, the fundamental role of these "building blocks of life" was well-established.[1] Acrylic acid, on the other hand, was first synthesized in the mid-19th century, and its propensity for polymerization laid the groundwork for the development of a vast array of acrylic polymers.[2]

The conceptual leap to combine these two entities—to functionalize a polymerizable acrylic acid with a biocompatible and functional amino acid—was a pivotal moment. Early research into polymer chemistry focused on simple, non-functional monomers. However, the drive to create "smarter" materials with specific biological activities propelled the development of monomers with pendant functional groups.

The synthesis of N-acryloyl-α-amino acids, the core structure of many of these monomers, presented a significant chemical challenge: the need to selectively acylate the amino group of the amino acid without inducing polymerization of the acrylic moiety or undesirable side reactions. A key innovation in this area was the use of protecting groups. An early and effective method involved the use of copper (II) ions to form a complex with the α-amino and carboxyl groups of the amino acid. This chelation protected these groups, allowing for the selective N-acryloylation of the amino acid side chain or the α-amino group itself with acryloyl chloride. The copper could then be removed to yield the desired monomer.[3] This foundational technique paved the way for the synthesis of a variety of amino acid-based acrylic monomers.

Further advancements in polymer chemistry, particularly the advent of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, revolutionized the field.[4][5] These methods allowed for the precise synthesis of polymers from amino-functionalized acrylic acid monomers with controlled molecular weights and narrow molecular weight distributions, opening the door to the creation of highly defined and functional biomaterials.[6]

Synthesis and Characterization: A Practical Guide

The synthesis of amino-functionalized acrylic acids and their subsequent polymerization are central to their application. This section provides detailed experimental protocols for key synthetic methods and a summary of typical characterization data.

Key Synthetic Methodologies

The most common approach for the synthesis of N-acryloyl amino acids involves the reaction of an amino acid or its ester with acryloyl chloride under basic conditions. The use of protecting groups is often necessary to prevent unwanted side reactions.

Experimental Protocol: Synthesis of N-Acryloyl Glycine

This protocol describes a typical synthesis of an N-acryloyl amino acid, N-acryloyl glycinamide, which can be adapted for other amino acids.[7]

Materials:

-

Glycinamide hydrochloride

-

Potassium carbonate

-

Acryloyl chloride

-

Anhydrous diethyl ether

-

Deionized water

Procedure:

-

Glycinamide hydrochloride (3 g) and potassium carbonate (7.5 g) are dissolved in deionized water (50 mL) in a flask placed in an ice bath with stirring.

-

A solution of acryloyl chloride (2 mL) in cold anhydrous diethyl ether (100 mL) is prepared.

-

The acryloyl chloride solution is added dropwise to the aqueous solution of glycinamide over 30 minutes with vigorous stirring, while maintaining the reaction in the ice bath and protecting it from light.

-

The reaction is allowed to proceed at room temperature for 2 hours.

-

After the reaction is complete, the diethyl ether phase is removed by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: RAFT Polymerization of N-Acryloyl Amino Acid Monomers

This protocol provides a general procedure for the controlled radical polymerization of N-acryloyl amino acid monomers using the RAFT technique.[8]

Materials:

-

N-acryloyl amino acid monomer (e.g., N-Acryloyl-D-Aspartic acid)

-

RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid - DDMAT)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Methanol - MeOH)

Procedure:

-

A stock solution is prepared in a glass vial containing the N-acryloyl amino acid monomer (e.g., 100 mg, 0.54 mmol), the RAFT agent (e.g., 1.26 mg, 0.0036 mmol), and the initiator (e.g., 0.59 mg, 0.0036 mmol) in the chosen solvent (e.g., 0.65 mL of MeOH).

-

The vial is sealed with a rubber septum, and the reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 20 minutes.

-

The vial is then placed in an oil bath preheated to the desired reaction temperature (e.g., 60 °C) and stirred for the specified reaction time (e.g., 8 hours).

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

The resulting polymer can be purified by precipitation in a non-solvent and subsequent drying.

Data Presentation: A Comparative Summary

The following tables summarize typical quantitative data for the synthesis and characterization of amino-functionalized acrylic acids and their polymers.

Table 1: Synthesis of N-Acryloyl Amino Acids - Reaction Yields

| Amino Acid | Acylating Agent | Base/Protecting Group | Solvent | Yield (%) | Reference |

| L-Lysine | Acryloyl chloride | Copper (II) Complex | Water/Acetone | >90 | [3] |